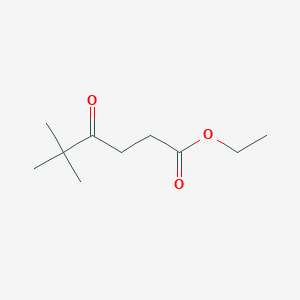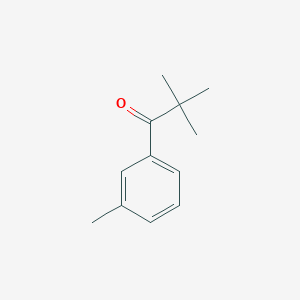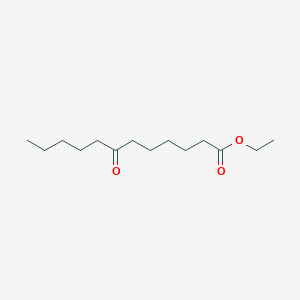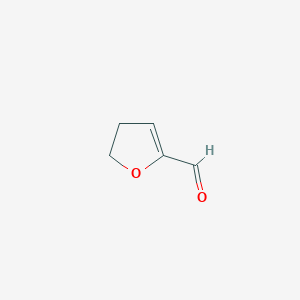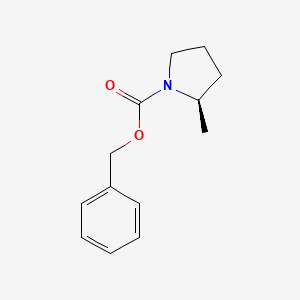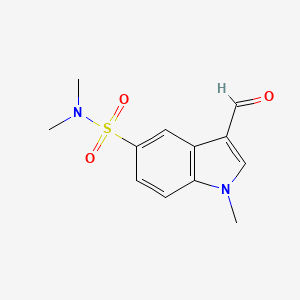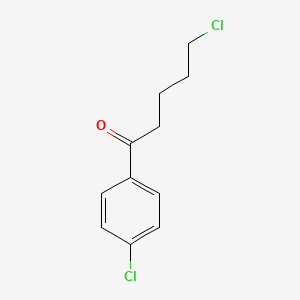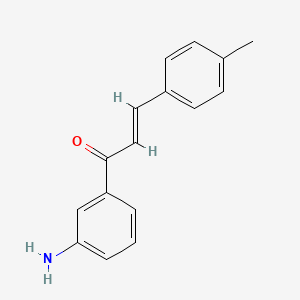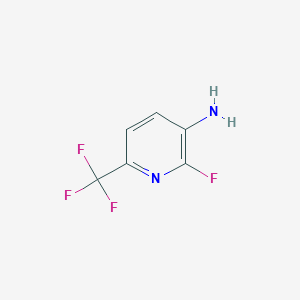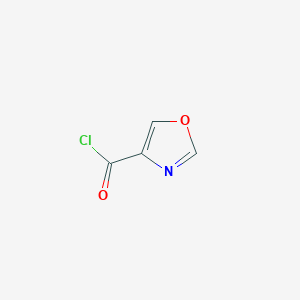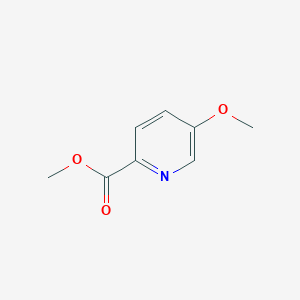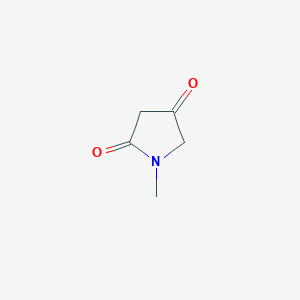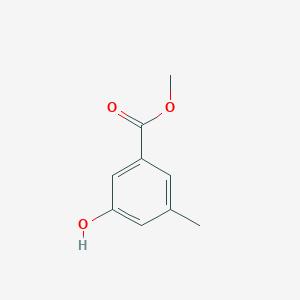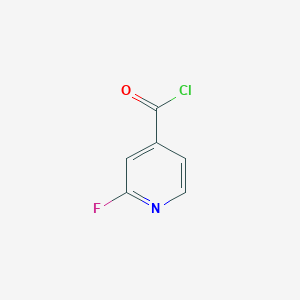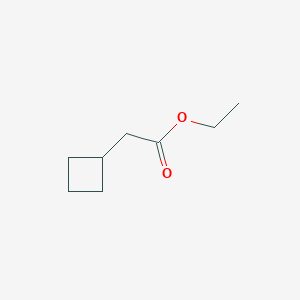
Ethyl 2-cyclobutylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyclobutylacetate is an organic compound with a chemical formula of C8H14O2 . It is a colorless liquid with a molecular weight of 142.2 . The IUPAC name for this compound is ethyl cyclobutylacetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyclobutylacetate is1S/C8H14O2/c1-2-10-8(9)6-7-4-3-5-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 2-cyclobutylacetate has a molecular weight of 142.2 . It appears as a colorless liquid . More detailed physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Anti-HIV Activity
Ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from arylacetonitriles and 2-bromo esters, have been used in the creation of novel 6-benzyluracil analogues with potent anti-HIV-1 activity (Danel et al., 1996).
Synthesis and Biological Evaluation of Bromophenol Derivatives
A study involving the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, including Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, demonstrated significant inhibitory effects on human carbonic anhydrase and acetylcholinesterase enzymes. These compounds have potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Bioactive Steroids from Soft Coral
Ethyl acetate extracts from reef soft coral yielded new steroids with methyl ester groups, showing significant cytotoxicity and anti-inflammatory activities. These compounds may have potential applications in cancer therapy and inflammation treatment (Huang et al., 2017).
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives
Novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized and tested for their antimicrobial and antiviral activities, including effectiveness against HIV-1. This showcases the potential of these compounds in developing new antimicrobial and antiviral drugs (Szulczyk et al., 2017).
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed [4 + 2] annulation process to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These compounds are important for developing new chemical entities with potential pharmacological applications (Zhu et al., 2003).
Antimicrobial Screening of Indazole Derivatives
Research on the synthesis and antimicrobial screening of novel indazole bearing oxadiazole derivatives revealed their potent antimicrobial properties. These compounds could contribute to new antimicrobial drug development (Ghelani et al., 2017).
Safety And Hazards
Orientations Futures
While specific future directions for Ethyl 2-cyclobutylacetate were not found, it’s worth noting that cyclobutane structures have been recognized for their unique applications in medicinal chemistry . Improved synthetic methods and commercial availability now allow for more facile incorporation of this structural motif in small-molecule drug candidates . Ethyl 2-cyclobutylacetate, as a cyclobutane derivative, could potentially be part of this research direction.
Propriétés
IUPAC Name |
ethyl 2-cyclobutylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8(9)6-7-4-3-5-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXIQOLOFKDUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558888 |
Source


|
| Record name | Ethyl cyclobutylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclobutylacetate | |
CAS RN |
38353-27-4 |
Source


|
| Record name | Ethyl cyclobutylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

